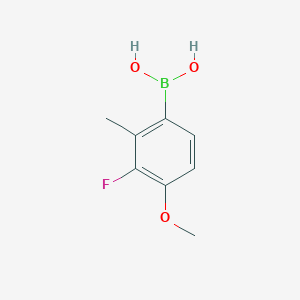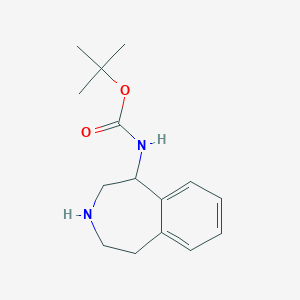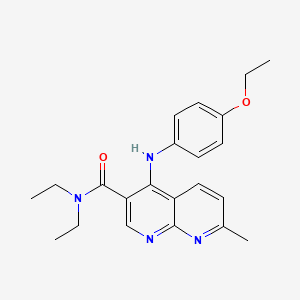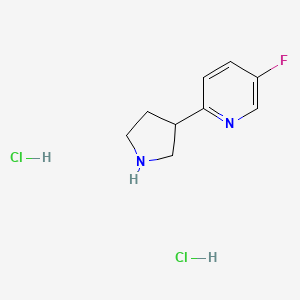![molecular formula C20H17N3O2S B2648222 8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide CAS No. 477855-83-7](/img/structure/B2648222.png)
8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indole and its derivatives are crucial in medicinal chemistry due to their physiological action . They have been gaining a lot of interest by exhibiting antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .
Synthesis Analysis
Indole derivatives can be synthesized using a variety of techniques . For example, one method involves reacting the suitable commercial indolamine and the commercial arylsulfonamide with N(CH 3) 3 in dry CH 2 CL 2, holding the mixture for 2 h at the ice point, followed by 18 to 22 h standing at room temperature .Molecular Structure Analysis
Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It forms a solid crystalline structure .Chemical Reactions Analysis
Indole undergoes substitution, primarily at the C-3 position . This is due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Physical And Chemical Properties Analysis
Indole is a relatively weak basic chemical . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Compounds : Research has focused on synthesizing heterocyclic compounds that exhibit significant biological activities. For example, the synthesis of indole, carbazole, pyrrole, imidazole, and related derivatives has been explored, demonstrating the versatility of such compounds in chemical synthesis and potential applications in drug development (Katritzky et al., 1989).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Some studies have investigated the antimicrobial properties of benzimidazole derivatives and related compounds. For instance, novel benzimidazole derivatives have shown potential antimicrobial activities, highlighting their importance in developing new antimicrobial agents (El-masry et al., 2000). Another study on thiazolidinone, azetidinone, and thienopyrimidine derivatives encompassing indolylthienopyrimidines reported promising antioxidant and antimicrobial activities, illustrating the potential for these compounds in treating oxidative stress-related diseases and infections (Saundane et al., 2012).
Pharmacological Potential
- Antihypertensive and Anti-neoplastic Activities : The development of compounds with antihypertensive α-blocking activity has been reported, indicating the potential for therapeutic applications in managing hypertension (Abdel-Wahab et al., 2008). Additionally, novel indolyl-1,3,4-oxadiazole and triazole derivatives have been evaluated for their antineoplastic activity, underscoring the significance of these compounds in cancer research (Farghaly et al., 2012).
Agricultural Applications
- Sustained Release of Agricultural Fungicides : The use of solid lipid nanoparticles and polymeric nanocapsules for the sustained release of carbendazim and tebuconazole has been explored, demonstrating the potential for these nanoparticles in improving the delivery and efficacy of agricultural fungicides (Campos et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-methyl-N'-(2-methylbenzoyl)thieno[2,3-b]indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-3-4-8-13(12)18(24)21-22-19(25)17-11-15-14-9-5-6-10-16(14)23(2)20(15)26-17/h3-11H,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLOSVAWGBJUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N'-(2-methylbenzoyl)-8H-thieno[2,3-b]indole-2-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thienyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazino}-1-ethanone](/img/structure/B2648140.png)
![1-(3-Ethyl-1,2-oxazol-5-yl)-N-[[1-(3-fluorophenyl)pyrazol-4-yl]methyl]methanamine;hydrochloride](/img/structure/B2648141.png)
![2(1H)-Quinazolinone, 3,4-dihydro-4-imino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B2648144.png)
![N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2648145.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2648147.png)


![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)

![2-{Bicyclo[2.2.1]heptan-2-yl}acetyl chloride](/img/structure/B2648156.png)


![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B2648160.png)
